molecular formula C8H10ClN3S B1387111 N-(2-Chloro-4-methylphenyl)hydrazinecarbothioamide CAS No. 1037139-12-0

N-(2-Chloro-4-methylphenyl)hydrazinecarbothioamide

Cat. No. B1387111
M. Wt: 215.7 g/mol
InChI Key: TZMVNMPLEGKYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Chloro-4-methylphenyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C8H10ClN3S . It has an average mass of 215.703 Da and a monoisotopic mass of 215.028397 Da . This compound is not intended for human or veterinary use and is primarily used for research.


Molecular Structure Analysis

The molecular structure of N-(2-Chloro-4-methylphenyl)hydrazinecarbothioamide is represented by the formula C8H10ClN3S . The compound has a molecular weight of 215.7 g/mol.

Scientific Research Applications

1. Antifungal Application

  • Summary of Application: This compound has been synthesized and studied for its potential antifungal properties .
  • Methods of Application: The compound was synthesized and its binding with Bovine Serum Albumin was analyzed . The exact experimental procedures and technical details are not provided in the search results.

2. Antioxidant Activity

  • Summary of Application: Compounds from the Hydrazinecarbothioamide and 1,2,4-Triazole class, which includes “N-(2-Chloro-4-methylphenyl)hydrazinecarbothioamide”, have been synthesized and evaluated for their antioxidant activity .
  • Methods of Application: The compounds were synthesized and their antioxidant activity was evaluated . The exact experimental procedures and technical details are not provided in the search results.

3. Synthesis of Derivatives

  • Summary of Application: “N-(2-Chloro-4-methylphenyl)-4-methylbenzenesulfonamide” is a chemical compound that can be used in the synthesis of various derivatives .
  • Results or Outcomes: The synthesized derivatives could potentially have various applications in different fields, but the exact results, including any quantitative data or statistical analyses, are not provided in the search results .

4. Continuous Cooling Crystallization

  • Summary of Application: A similar compound, “2-chloro-N-(4-methylphenyl)propanamide (CNMP)”, has been used in a study focusing on the continuous cooling crystallization .
  • Methods of Application: The compound was synthesized and a continuously operated single-stage mixed suspension−mixed product removal (MSMPR) crystallizer was developed for the continuous cooling crystallization of CNMP in toluene from 25 to 0 °C .
  • Results or Outcomes: The study found that the overall productivity was higher at shorter residence times (τ), and a productivity of 69.51 g/h for τ = 20 min was achieved for the isolation of CNMP .

5. Synthesis of Rare and Unique Chemicals

  • Summary of Application: “N-(2-Chloro-4-methylphenyl)-4-methylbenzenesulfonamide” is a chemical compound that can be used in the synthesis of rare and unique chemicals .
  • Results or Outcomes: The synthesized chemicals could potentially have various applications in different fields, but the exact results, including any quantitative data or statistical analyses, are not provided in the search results .

6. Continuous Processing in the Pharmaceutical Industry

  • Summary of Application: A similar compound, “2-chloro-N-(4-methylphenyl)propanamide (CNMP)”, has been used in a study focusing on the continuous processing in the pharmaceutical industry .
  • Methods of Application: The compound was synthesized and a continuously operated single-stage mixed suspension−mixed product removal (MSMPR) crystallizer was developed for the continuous cooling crystallization of CNMP in toluene from 25 to 0 °C .
  • Results or Outcomes: The study found that the overall productivity was higher at shorter residence times (τ), and a productivity of 69.51 g/h for τ = 20 min was achieved for the isolation of CNMP .

properties

IUPAC Name

1-amino-3-(2-chloro-4-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c1-5-2-3-7(6(9)4-5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMVNMPLEGKYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-4-methylphenyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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